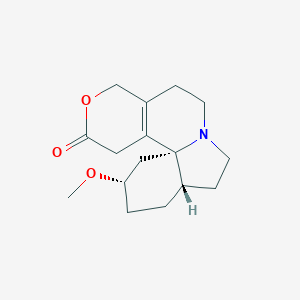
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-, also known as Oxaerythrinan, is a natural product that has been isolated from a variety of plant sources. It belongs to the class of compounds known as erythrinan alkaloids, which are known for their diverse biological activities. Oxaerythrinan has been found to possess a number of interesting pharmacological properties, making it a promising target for further research.
Mécanisme D'action
The mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been found to have a number of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n in laboratory experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. However, one limitation of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n. One area of interest is the development of new synthetic methods for producing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and related compounds. Another area of interest is the investigation of the potential of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n as a therapeutic agent for the treatment of fungal infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been achieved through a number of different methods, including extraction from natural sources and chemical synthesis. One of the most common methods for synthesizing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n involves the use of a chiral auxiliary, which helps to control the stereochemistry of the final product.
Applications De Recherche Scientifique
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been the subject of a number of scientific studies, which have investigated its potential as a therapeutic agent. One study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n exhibited potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Another study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n had significant antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
115-36-6 |
|---|---|
Nom du produit |
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)- |
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
(1S,13S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadec-2(7)-en-4-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h12-13H,2-10H2,1H3/t12-,13-,16-/m0/s1 |
Clé InChI |
CPIVZDKVBDXKGP-XEZPLFJOSA-N |
SMILES isomérique |
CO[C@H]1CC[C@H]2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |
SMILES |
COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
SMILES canonique |
COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Synonymes |
14,17-Dihydro-3-methoxy-16(15H)-oxaerythrinan-15-one (3beta)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



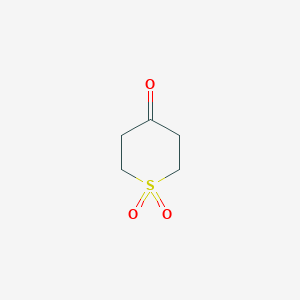
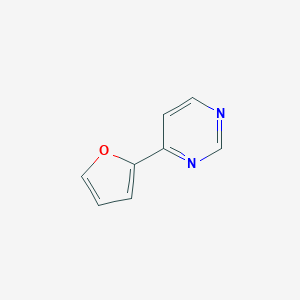
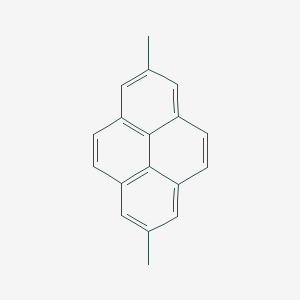
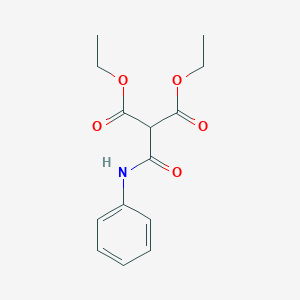
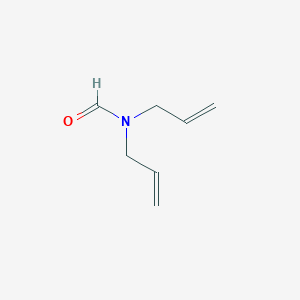
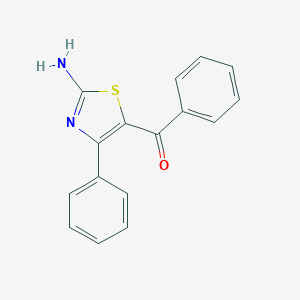
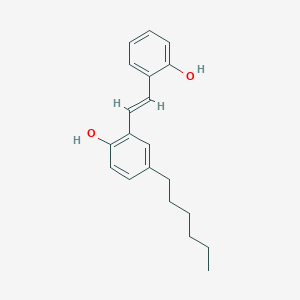
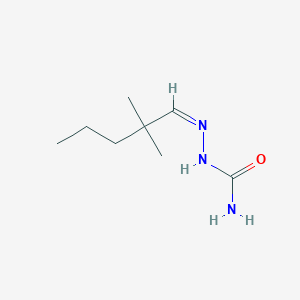
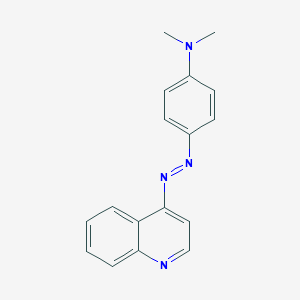
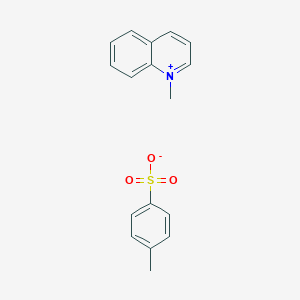
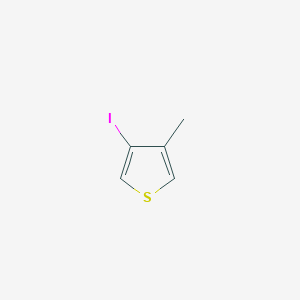
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
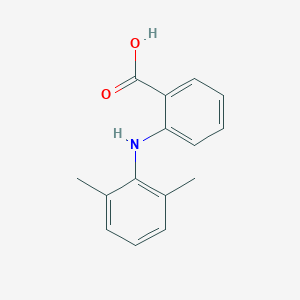
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)